4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a synthetic compound that belongs to the class of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, particularly as selective cyclooxygenase-2 (COX-2) inhibitors . The structure of this compound includes a benzimidazole fused to a pyrimidine ring, which is further substituted with various functional groups, making it a versatile scaffold for drug development.
Preparation Methods
The synthesis of 4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves the reaction of substituted chalcones with 2-aminobenzimidazole . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with the COX-2 enzyme. The compound’s structure allows it to fit into the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . This selective inhibition is crucial for minimizing side effects associated with non-selective COX inhibitors.
Comparison with Similar Compounds
Similar compounds to 4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide include other benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, such as:
- 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
- 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and selectivity. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-14-30-20-10-8-18(9-11-20)23(29)26-21-15-19(7-6-17(21)2)22-16-28-13-5-12-25-24(28)27-22/h5-13,15-16H,3-4,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGWFGFJYBMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.